molecular formula C25H28N2O4 B11007902 7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one

7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B11007902
M. Wt: 420.5 g/mol
InChI Key: UKNPNSOKTYMWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one is a benzazepinone derivative characterized by a 7,8-dimethoxy-substituted aromatic core fused to a seven-membered azepinone ring. The substituent at the 3-position consists of a 2-oxoethyl group linked to a 4-phenylpiperidine moiety.

The 4-phenylpiperidine group may enhance binding affinity to biological targets, such as ion channels or G-protein-coupled receptors, due to its conformational flexibility and capacity for hydrophobic interactions. The dimethoxy groups likely influence lipophilicity and metabolic stability, critical factors in drug design.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1H-3-benzazepin-2-one

InChI

InChI=1S/C25H28N2O4/c1-30-22-14-20-10-13-27(24(28)16-21(20)15-23(22)31-2)17-25(29)26-11-8-19(9-12-26)18-6-4-3-5-7-18/h3-7,10,13-15,19H,8-9,11-12,16-17H2,1-2H3

InChI Key

UKNPNSOKTYMWPI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3CCC(CC3)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Carboxylic Acid Activation and Amide Formation

The synthesis begins with (3,4-dimethoxyphenyl)acetic acid (Formula IV), which undergoes activation to enhance electrophilicity. Key approaches include:

  • Chlorination with Thionyl Chloride : Conversion to (3,4-dimethoxyphenyl)acetyl chloride (Formula VI) in dichloromethane under reflux (yield: 98%).

  • Active Ester Formation : Use of coupling agents like TBTU or PyBOP to generate reactive intermediates, avoiding hazardous thionyl chloride.

The activated species reacts with 2,2-dimethoxyethylamine (Formula VII) in the presence of a base (e.g., triethylamine) to form N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (Formula V).

Cyclization to Benzazepinone

Cyclization of the amide intermediate occurs under acidic conditions:

  • Sulfuric Acid-Mediated Cyclization : Treatment with 36 N H₂SO₄ at 15–20°C for 10 hours induces ring closure, yielding the benzazepinone core with >99.5% purity and 92.9% yield.

  • Alternative Acidic Media : Hydrochloric acid or polyphosphoric acid may substitute sulfuric acid, though with marginally lower yields (85–90%).

Functionalization with the 4-Phenylpiperidine Moiety

Introducing the 2-oxo-2-(4-phenylpiperidin-1-yl)ethyl side chain requires strategic bond formation at the 3-position of the benzazepinone core.

Direct Alkylation via Electrophilic Intermediates

  • Bromoacetylation : Reacting the benzazepinone with bromoacetyl bromide generates a reactive α-bromo ketone intermediate. Subsequent nucleophilic substitution with 4-phenylpiperidine in the presence of K₂CO₃ yields the target compound.

  • Michael Addition : Employing acryloyl chloride derivatives to form α,β-unsaturated ketones, followed by conjugate addition of 4-phenylpiperidine.

Coupling Reagent-Mediated Approaches

  • Carbodiimide-Based Coupling : Use of EDC/HOBt to facilitate amide bond formation between the benzazepinone’s amine group and 4-phenylpiperidine-1-carboxylic acid.

Comparative Analysis of Synthetic Routes

MethodReaction StepsYield (%)Purity (%)Key AdvantagesLimitations
Thionyl Chloride Route392.999.5High efficiency, industrial scalabilityUses hazardous reagents
Active Ester Route475–8098.2Safer alternative, avoids SOCl₂Longer reaction times
Bromoacetylation265–7097.8Straightforward alkylationRequires toxic brominating agents

Critical Process Parameters and Optimization

Temperature Control

  • Cyclization at >25°C promotes side reactions (e.g., over-oxidation), reducing yields by 15–20%.

  • Alkylation steps require strict temperature maintenance at 0–10°C to prevent epimerization.

Solvent Selection

  • Polar Aprotic Solvents : NMP or DMF enhance solubility of intermediates during coupling steps.

  • Chlorinated Solvents : Dichloromethane minimizes byproduct formation in acyl chloride syntheses.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves reaction rates in alkylation steps by 30%.

  • Microwave Assistance : Reduces cyclization time from 10 hours to 2 hours with comparable yields.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 3.85 (s, OCH₃), δ 4.21 (t, CH₂N), and δ 7.25–7.40 (m, aromatic protons).

  • HPLC : Purity assessment using C18 columns (acetonitrile/water gradient; retention time: 12.3 min).

Impurity Profiling

Common impurities arise from:

  • Incomplete cyclization (residual amide intermediates).

  • N-Oxidation of the piperidine ring during alkylation.

Industrial-Scale Production Considerations

Cost-Effectiveness

  • Thionyl chloride route offers lower raw material costs but higher waste disposal expenses.

  • Active ester methods reduce hazardous waste, aligning with green chemistry principles.

Regulatory Compliance

  • ICH guidelines mandate control of genotoxic impurities (e.g., alkyl halides) to <1 ppm.

  • Residual solvent limits (e.g., NMP < 500 ppm) require rigorous distillation protocols .

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s closest analogs differ primarily in the substituent at the 3-position of the benzazepinone core. Key examples include:

Compound Name Substituent at 3-Position Key Features
7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one 3-iodopropyl Intermediate for Ivabradine (antianginal drug); iodine enhances reactivity.
3-(2-Chlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one 2-chlorobenzyl Chlorine atom introduces electronegativity; may affect receptor selectivity.
N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine-3-one Benzyl Simplified substituent; lacks piperidine’s conformational flexibility.

Key Observations :

  • The 4-phenylpiperidin-1-yl group in the target compound provides a larger, more rigid structure compared to the iodopropyl or chlorobenzyl groups. This may improve target selectivity in biological systems.

Physicochemical and Pharmacological Implications

Property Target Compound 3-Iodopropyl Analog 2-Chlorobenzyl Analog
Lipophilicity (LogP) High (piperidine + dimethoxy groups) Moderate (iodine increases LogP) Moderate (chlorine enhances LogP)
Solubility Improved by piperidine’s basic nitrogen Low (iodine reduces solubility) Low (chlorobenzyl hydrophobic)
Metabolic Stability Likely high (rigid piperidine resists oxidation) Moderate (iodine may slow metabolism) Variable (chlorine affects CYP450 interactions)

Therapeutic Potential:

  • Chlorobenzyl and benzyl analogs may exhibit differing pharmacokinetics due to reduced hydrogen-bonding capacity and increased hydrophobicity .

Biological Activity

7,8-Dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one is a compound belonging to the benzazepine family, which is recognized for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C25H28N2O4
  • Molecular Weight : 420.5 g/mol
  • Structural Characteristics : It contains methoxy groups at positions 7 and 8 and a piperidine moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one exhibit various biological activities. Notably, these include:

  • Vasorelaxant Activity : Compounds within this class have shown vasorelaxant effects, which can be beneficial in cardiovascular therapies.
  • Bradycardic Potency : Several synthesized derivatives have demonstrated heart-rate-reducing effects, making them potential candidates for treating conditions like hypertension .
  • Analgesic Properties : Similar piperidine derivatives have been associated with analgesic effects, highlighting the potential for pain management applications.

Synthesis and Evaluation

A series of studies have synthesized various benzazepine derivatives to evaluate their biological activities. For instance:

Compound NameStructural FeaturesBiological Activity
7-Methoxy-N,N-dimethyltryptamineTryptamine derivativePsychedelic effects
4-Methyl-N-(4-methylphenyl)piperidinePiperidine derivativeAnalgesic properties
6-Methoxy-N,N-diethyltryptamineTryptamine derivativeAntidepressant effects

These studies reveal that the unique combination of benzazepine and piperidine structures enhances the pharmacological profile of these compounds compared to others.

Pharmacodynamics

Preliminary interaction studies indicate that the compound may engage with specific receptors in the central nervous system (CNS), contributing to its therapeutic effects. The presence of methoxy groups is believed to enhance lipophilicity, facilitating better receptor binding and bioavailability .

Clinical Implications

The potential applications of 7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one extend to:

  • Cardiovascular Diseases : Due to its vasorelaxant and bradycardic properties.
  • Pain Management : Leveraging its analgesic potential.

Research continues to explore these avenues through clinical trials and further synthesis of analogs to optimize efficacy and safety profiles.

Q & A

Q. Key Considerations :

  • Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like over-alkylation.
  • Purify intermediates via column chromatography or crystallization.
  • Validate purity at each step using TLC or HPLC .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures structural validation:

  • 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–7.5 ppm), and piperidine/benzazepinone carbons.
  • HRMS : Confirm molecular ion [M+H]+ with <5 ppm mass accuracy.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and aromatic C-O (methoxy at ~1250 cm⁻¹).
  • HPLC-PDA : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients.

Q. Example NMR Data (Hypothetical) :

Proton/CarbonChemical Shift (δ)Assignment
OCH33.87 ppm (s)Methoxy protons
C=O (benzazepinone)170.2 ppmCarbonyl carbon
Piperidine N-CH22.90–3.10 ppm (m)Methylene protons

Advanced: How can researchers resolve contradictory structural data (e.g., crystallography vs. NMR)?

Methodological Answer:
Contradictions often arise from dynamic conformations or solvent effects. Use:

X-ray crystallography : Resolve absolute configuration and bond angles (if crystals are obtainable).

DFT calculations : Compare computed NMR chemical shifts with experimental data to validate tautomeric forms.

Variable-temperature NMR : Detect conformational flexibility (e.g., piperidine ring puckering).

Case Study : For a benzazepinone analog, crystallography revealed a planar core, while NMR suggested slight distortion due to solvent interactions. DFT modeling reconciled these by simulating solvent effects .

Advanced: What structure-activity relationships (SAR) are hypothesized for this compound?

Methodological Answer:
Key structural motifs influence activity:

  • Methoxy groups : Removal reduces lipophilicity and CNS penetration.
  • Piperidine substituent : 4-Phenyl enhances binding to σ receptors; replacing phenyl with alkyl groups diminishes affinity.
  • Oxoethyl linker : Shortening the spacer reduces conformational stability.

Q. Hypothetical SAR Table :

Structural ModificationObserved Effect
7,8-Demethoxy analog↓ LogP, ↓ CNS bioavailability
Piperidine → Pyrrolidine↓ Binding affinity (ΔG = +2.3 kcal/mol)
Oxoethyl → Ethyl linker↑ Metabolic instability

Advanced: What in silico methods predict metabolic pathways and stability?

Methodological Answer:

  • CYP450 metabolism prediction : Use tools like Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites (e.g., piperidine N-dealkylation).
  • Molecular docking : Simulate interactions with CYP3A4 or CYP2D6 isoforms.
  • MD simulations : Assess hydrolytic stability of the oxoethyl linker in physiological pH conditions.

Q. Example Prediction :

  • Primary metabolite : N-dealkylation at the piperidine moiety (predicted t1/2 = 2.1 hrs).
  • Soft spots : Benzazepinone carbonyl prone to esterase-mediated hydrolysis .

Advanced: How to design stability studies for this compound under varying conditions?

Methodological Answer:
Follow ICH guidelines for forced degradation:

Thermal stress : Heat at 40–60°C for 14 days; monitor via HPLC for decomposition products.

Hydrolytic stress : Test in pH 1–9 buffers; LC-MS identifies ester or amide hydrolysis.

Photolytic stress : Expose to UV light (ICH Q1B); track UV-vis spectral changes.

Q. Degradation Pathways Observed in Analogs :

ConditionMajor Degradation ProductMechanism
Acidic (pH 3)7,8-DimethoxybenzazepinoneOxoethyl cleavage
Alkaline (pH 9)4-PhenylpiperidineAmide hydrolysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.